molecular formula C17H15FN2O2S B5798256 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide

Numéro de catalogue B5798256
Poids moléculaire: 330.4 g/mol
Clé InChI: XCZVVAFDLKUHEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B cells. The dysregulation of B-cell receptor signaling has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and allergic diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide blocks this signaling cascade, leading to the suppression of B-cell activation and proliferation. In addition, BTK inhibition by this compound has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses. In addition, this compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to modulate the tumor microenvironment. However, the limitations of using this compound in lab experiments include the lack of data on its potential toxicity and side effects, as well as the limited availability of the compound for research purposes.

Orientations Futures

Future research directions for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in other diseases, such as autoimmune disorders and allergic diseases. Furthermore, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity is an area of active research. Finally, the combination of this compound with other anti-cancer agents and immunotherapies is a promising strategy for enhancing its anti-tumor activity and overcoming drug resistance.

Méthodes De Synthèse

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide involves several steps, including the preparation of the key intermediate 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and the coupling of the intermediate with 2-fluorophenoxyacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application (US20150141729A1).

Applications De Recherche Scientifique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also shown synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-13-6-2-3-7-14(13)22-10-16(21)20-17-12(9-19)11-5-1-4-8-15(11)23-17/h2-3,6-7H,1,4-5,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVVAFDLKUHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.